molecular formula C16H19NO4 B2956900 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide CAS No. 374703-67-0

6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2956900
CAS RN: 374703-67-0
M. Wt: 289.331
InChI Key: ZEBZLMBUCIIXPG-UHFFFAOYSA-N
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Description

“6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide” is a compound that belongs to the class of organic compounds known as coumarins . It has a molecular formula of C16H19NO4 and a molecular weight of 289.331.


Synthesis Analysis

The synthesis of coumarin systems, including “6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide”, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods are usually carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .


Molecular Structure Analysis

The molecular structure of “6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide” consists of a coumarin skeleton with a hexyl group attached to the 6-position, a hydroxy group at the 7-position, and a carboxamide group at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide” include a molecular formula of C16H19NO4 and a molecular weight of 289.331. The average mass is 205.167 Da, and the monoisotopic mass is 205.037506 Da .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has highlighted the solvent-free synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives using cerium ammonium nitrate. These compounds, including derivatives similar to 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria. Their antibacterial potency has been compared favorably to that of standard antibiotics like ampicillin, demonstrating their potential in antimicrobial applications (Chitreddy & Shanmugam, 2017).

Eco-Friendly Synthesis Approaches

A study presented a simple and eco-friendly approach for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides, showcasing the environmental benefits of employing aqueous sodium carbonate or hydrogen carbonate solutions at room temperature. This method highlights the compound's role in green chemistry and sustainable chemical synthesis practices (Proença & Costa, 2008).

Material Science and Polymer Research

The compound has also found applications in material science, particularly in the synthesis of aromatic polyamides with coumarin chromophores. These polymers exhibit photosensitive properties and have potential uses in advanced materials science, including the development of responsive and adaptive materials (Nechifor, 2009).

Molecular Probes for Biological Studies

Another interesting application is in the development of molecular probes for detecting hydroxyl radicals produced by radiolabeled compounds in aqueous solutions. These probes, based on derivatives of 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, can bind to DNA, offering insights into DNA damage mechanisms and potential applications in understanding radiation biology and cancer therapy (Singh et al., 2008).

Fluorescence and Photophysical Studies

Derivatives of 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide have been synthesized and characterized for their fluorescence properties. These compounds exhibit excellent fluorescence in both ethanol solution and the solid state, suggesting their utility in the development of fluorescent markers and probes for various scientific applications (Shi et al., 2017).

Future Directions

The future directions for “6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide” and similar compounds could involve further exploration of their biological properties and potential applications in medicine. Given their diverse biological activities, these compounds could be further optimized and developed into effective therapeutic agents .

properties

IUPAC Name

6-hexyl-7-hydroxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-3-4-5-6-10-7-11-8-12(15(17)19)16(20)21-14(11)9-13(10)18/h7-9,18H,2-6H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBZLMBUCIIXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide

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